6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Medicinal Chemistry Nucleophilic Aromatic Substitution Building Block Synthesis

Essential isomer for medicinal chemistry: the 7-methyl group electronically activates the 6-chloro position for efficient SNAr, enabling synthesis of kinase inhibitor libraries (c-Met, Pim-1) and tubulin-binding CA-4 analogs. Not interchangeable with the 8-methyl (CAS 58826-40-7) or des-methyl (CAS 28593-24-0) variants—incorrect isomer procurement leads to divergent reactivity and biological activity. Privileged fragment scaffold (MW 168.58, clogP ~1.0) for bromodomain/kinase screening and anti-Leishmania programs targeting LdSMT.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 58826-39-4
Cat. No. B1595671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
CAS58826-39-4
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=CC2=NN=CN2N=C1Cl
InChIInChI=1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3
InChIKeyLQPOWKWRTDHADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine: A Core Scaffold for Kinase-Targeted Heterocyclic Synthesis


6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 58826-39-4; molecular weight 168.58 g/mol) is a halogenated bicyclic heterocycle defined by a [1,2,4]triazole ring fused to a pyridazine core with a chlorine substituent at the 6-position and a methyl group at the 7-position . This specific substitution pattern yields a versatile synthetic building block for medicinal chemistry campaigns, particularly as a starting material for nucleophilic aromatic substitution (SNAr) reactions and for constructing expanded heterocyclic libraries targeting kinases and other therapeutically relevant enzymes [1]. Its structural rigidity and defined exit vectors make it a privileged scaffold in fragment-based drug discovery and lead optimization programs [2].

Why Closely Related Triazolopyridazine Analogs Cannot Substitute 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine


Although the triazolo[4,3-b]pyridazine scaffold is widely explored, subtle variations in the position of methyl and chloro substituents yield discrete electronic landscapes and steric profiles that fundamentally alter reactivity in subsequent synthetic transformations and target-binding interactions. Simple replacement of the 7-methyl isomer with the 8-methyl isomer (CAS 58826-40-7) or the 6-chloro parent compound without the methyl group (CAS 28593-24-0) is not chemically equivalent. The 7-methyl group electronically activates the adjacent chloro-substituted carbon toward SNAr, while also imposing a steric environment that can modulate kinase selectivity in advanced intermediates [1]. Procurement of a mismatched isomer leads to divergent synthetic outcomes, different impurity profiles, and potentially altered biological activity in downstream products, necessitating precise, isomer-specific sourcing [2].

Quantitative Evidence for Selecting 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine: A Comparative Analysis


Synthetic Versatility: 70% Yield in Nucleophilic Substitution for Heterocycle Diversification

The target compound demonstrates robust synthetic utility as an electrophilic partner in SNAr reactions. In a direct comparison with other chloro-substituted triazolopyridazines lacking the 7-methyl group, 6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine achieves a 70% isolated yield upon reaction with 1,3-propanediol in the presence of sodium hydride to produce 3-[(7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol [1]. This yield is competitive with or superior to analogous transformations of the 6-chloro parent scaffold without the methyl group, underscoring the activating effect of the 7-methyl substituent on the chloro leaving group [2].

Medicinal Chemistry Nucleophilic Aromatic Substitution Building Block Synthesis

Kinase Inhibition Potency: The Triazolopyridazine Scaffold Delivers Sub-Micromolar Dual c-Met/Pim-1 Activity

While the target compound itself is a precursor, its core scaffold is validated by potent inhibitors of c-Met and Pim-1 kinases. Advanced analogs built upon the triazolo[4,3-b]pyridazine framework, such as compound 4g, exhibit IC50 values of 0.163 ± 0.01 µM against c-Met and 0.283 ± 0.01 µM against Pim-1 [1]. This demonstrates that the triazolo[4,3-b]pyridazine core, when appropriately substituted, can achieve sub-micromolar dual inhibition. In contrast, alternative heterocyclic cores (e.g., pyrazolo[1,5-a]pyrimidines) often require additional optimization to reach comparable potency profiles, making the triazolopyridazine a more advanced starting point for kinase programs [2].

Cancer Therapeutics Kinase Inhibition Structure-Activity Relationship

Antiproliferative Activity: Scaffold-Derived Analogs Achieve Low Nanomolar GI50 Values

Triazolo[4,3-b]pyridazine derivatives display potent antiproliferative effects across multiple cancer cell lines. Compound 4q, a diaryl-substituted analog, exhibits GI50 values of 0.014 µM, 0.008 µM, and 0.012 µM against SGC-7901, A549, and HT-1080 cell lines, respectively [1]. These values rival the activity of Combretastatin A-4 (CA-4), a well-known antimitotic agent with GI50 values in the range of 0.009–0.012 µM. The rigid triazolopyridazine core locks the bioactive conformation, potentially contributing to this high potency [2].

Anticancer Agents Cell Proliferation Microtubule Targeting

Optimal Application Scenarios for 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine in Drug Discovery


Parallel Synthesis of Kinase-Focused Libraries via SNAr Diversification

The electrophilic 6-chloro group, activated by the adjacent 7-methyl substituent, makes this building block ideal for high-throughput parallel synthesis of kinase inhibitor libraries. As demonstrated by the 70% yield in nucleophilic substitution [1], medicinal chemists can reliably introduce diverse amines, alcohols, or thiols at the 6-position to generate focused libraries for screening against c-Met, Pim-1, and other therapeutically relevant kinases [2].

Synthesis of Conformationally Constrained Antitubulin Agents

The rigid bicyclic framework of 6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is an excellent starting material for constructing vinylogous CA-4 analogs. Its planar geometry and defined substitution pattern enable the creation of diaryl-substituted derivatives that lock the bioactive conformation for tubulin binding, as evidenced by the low nanomolar GI50 values of analog 4q [1]. Procurement of this specific isomer ensures the correct spatial orientation of substituents in the final bioactive compounds.

Fragment-Based Drug Discovery (FBDD) Hit Expansion

With a molecular weight of 168.58 g/mol and favorable physicochemical properties (clogP ~1.0), this compound meets the criteria for a high-quality fragment. It serves as an efficient 'anchor' for fragment growing and merging strategies, particularly for bromodomain and kinase targets [1]. Its commercial availability at high purity (typically ≥95%) [2] further supports its utility in fragment library assembly and hit validation.

Synthesis of Anti-Parasitic Agents Targeting Sterol Biosynthesis

Recent studies have validated the triazolo[4,3-b]pyridazine scaffold as an inhibitor of Leishmania donovani sterol methyltransferase (LdSMT), a key enzyme in ergosterol biosynthesis [1]. Starting from 6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine, researchers can synthesize analogs with IC50 values as low as 1.9 µM against L. donovani promastigotes, providing a viable starting point for neglected tropical disease drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.